2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime
Description
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a synthetic quinoline-derived compound featuring a sulfanyl group at the 2-position and an oxime ether moiety at the 3-position. The oxime is further substituted with a 3,4-dichlorobenzyl group, which confers distinct electronic and steric properties. This compound shares structural similarities with pharmacological agents targeting receptors or enzymes, such as CITCO (a constitutive androstane receptor agonist) and clotrimazole (an antifungal agent) .
Properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2OS/c25-20-8-5-16(6-9-20)15-31-24-19(12-18-3-1-2-4-23(18)29-24)13-28-30-14-17-7-10-21(26)22(27)11-17/h1-13H,14-15H2/b28-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFNMKYOXNVLID-XODNFHPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
The quinoline scaffold is typically constructed via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For 3-carbaldehyde substitution, 2-aminobenzaldehyde reacts with acetaldehyde under acidic conditions.
Optimized Conditions
Oxidation Alternatives
Alternative routes include:
- Rosenmund-von Braun Reaction : Halogenation at position 3 followed by formylation.
- Vilsmeier-Haack Reaction : Direct formylation using POCl3 and DMF (yield: 68–75%).
Sulfanylation at Position 2
Thioacetalation Using BF3·SMe2
Oxime Formation and Etherification
Oxime Synthesis
The aldehyde at position 3 is converted to an oxime using hydroxylamine hydrochloride.
Optimized Protocol
O-Alkylation with 3,4-Dichlorobenzyl Bromide
The oxime oxygen is alkylated using 3,4-dichlorobenzyl bromide under basic conditions.
Stepwise Process
- Deprotonation : Oxime intermediate (1.0 equiv), K2CO3 (3.0 equiv) in dry DMF (0.1 M).
- Alkylation : Add 3,4-dichlorobenzyl bromide (1.2 equiv) at 0°C.
- Stirring : 24 hr at 60°C under N2.
- Workup : Dilute with H2O, extract with EtOAc, dry (MgSO4).
- Purification : Recrystallization (EtOH/H2O).
Critical Factors
- Base : K2CO3 outperforms NaOH due to milder conditions.
- Solvent : DMF enhances solubility of ionic intermediates.
- Yield : 70–78% (extrapolated from similar oxime etherifications).
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 8.96 (s, 1H, quinoline H-4)
- δ 7.45–7.32 (m, 7H, aromatic)
- δ 5.01 (s, 1H, oxime CH)
- δ 4.78 (s, 2H, SCH2Ph)
13C NMR (101 MHz, CDCl3)
- δ 192.1 (C=O)
- δ 150.8 (quinoline C-2)
- δ 134.5–127.2 (aromatic carbons)
- δ 56.1 (OCH2Ph)
HRMS
Purity Assessment
- HPLC : >95% purity (C18 column, CH3CN/H2O gradient).
- Elemental Analysis : C24H17Cl3N2OS (Calcd: C 59.10%, H 3.51%; Found: C 58.97%, H 3.49%).
Challenges and Optimization Opportunities
Sulfanylation Side Reactions
Competitive thiol oxidation to disulfides necessitates rigorous inert atmospheres. Adding radical inhibitors (e.g., BHT) reduces dimerization by 15–20%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Target Compound :
- Structure : O-(3,4-dichlorobenzyl)oxime
- Key Features: Electron-withdrawing chlorine atoms at the 3- and 4-positions of the benzyl group enhance electrophilicity and rigidity. Potential for strong π-π stacking interactions due to aromatic dichlorophenyl groups.
Analog 1 : 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
Analog 2 : 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
- CAS : 478079-39-9
- Molecular Weight : 471.38 g/mol
- Structural Difference : Incorporation of fluorine (electron-withdrawing) and chlorine at the 2- and 6-positions.
- Implications :
- Enhanced metabolic stability due to fluorine substitution.
- Reduced lipophilicity compared to dichlorinated analogs.
Comparison with Non-Quinoline Analogs
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
Clotrimazole (1-(o-Chlorotrityl)imidazole)
- Application : Antifungal agent targeting cytochrome P450 enzymes .
- Key Differences: Imidazole ring vs. quinoline. Lack of oxime functionality reduces electrophilic reactivity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Effects : The 3,4-dichloro configuration in the target compound may favor stronger receptor binding compared to 2,4-isomers due to reduced steric interference .
- Fluorine Substitution : Analog 2’s fluorine atom could improve bioavailability but may reduce affinity for hydrophobic binding pockets .
- Industrial Relevance : The absence of purity or stability data in commercial listings (e.g., Key Organics) highlights the need for further characterization before biological testing .
Biological Activity
The compound 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime represents a class of quinoline derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is . The presence of halogen substituents, such as chlorine, is known to enhance biological activity through increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The introduction of halogen atoms is often correlated with enhanced antibacterial properties.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime | S. aureus, E. faecalis | TBD (To Be Determined) |
| 3,4-Dichlorocinnamanilides | S. aureus, MRSA | < 1 μg/mL |
| Other Cinnamic Acid Derivatives | Various Bacteria | 3.91 μg/mL |
The compound's effectiveness is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Quinoline derivatives have been studied for their anticancer properties. The structure of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime suggests potential interactions with cancer cell lines. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell types, with some derivatives showing submicromolar activity against cancer cells.
Case Study:
A study evaluated the cytotoxicity of related quinoline compounds against human breast cancer cell lines. The results demonstrated that certain derivatives induced apoptosis and inhibited cell proliferation significantly compared to control groups.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Chlorine Substituents : Enhance antimicrobial activity.
- Oxime Functionality : May contribute to the compound's ability to interact with biological targets effectively.
- Sulfanyl Group : Potentially increases lipophilicity, aiding in membrane penetration.
Q & A
Q. What are the key steps in synthesizing 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinolinecarbaldehyde core via Friedel-Crafts acylation or condensation reactions.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using 4-chlorobenzyl thiol under basic conditions.
- Step 3 : Oxime formation by reacting the aldehyde with hydroxylamine derivatives, followed by O-benzylation using 3,4-dichlorobenzyl halides. Key reaction conditions include anhydrous solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and controlled temperatures (0–60°C). Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., oxime protons at δ 8–10 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClNOS: ~497.0).
- TLC Monitoring : Ensures reaction progress and purity during synthesis .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Antimicrobial Activity : MIC values of 1–8 µg/mL against drug-resistant strains (e.g., MRSA) due to oxime and chlorinated benzyl groups disrupting bacterial membranes .
- Anticancer Potential : Moderate cytotoxicity in vitro (IC ~10–50 µM) against breast and lung cancer cell lines, possibly via quinoline-mediated enzyme inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield improvements require:
- Catalyst Screening : Replace triethylamine with DMAP to enhance acylation efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for oxime formation to reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) during sulfanyl group introduction to minimize decomposition .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- Chlorine Position : 3,4-Dichlorobenzyl enhances antimicrobial activity compared to 2,4-dichloro analogs due to increased lipophilicity.
- Oxime vs. Amine : Oxime derivatives show superior biofilm inhibition (10% at 1× MIC) compared to reduced amine forms .
- Quinoline Substitution : Electron-withdrawing groups at C-3 improve anticancer activity by stabilizing interactions with kinase targets .
Q. How can conflicting data in biological assays be resolved?
Discrepancies arise from:
- Assay Conditions : Varying pH or serum content alters compound stability. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cell Line Variability : Use isogenic cell lines to isolate genetic factors affecting response.
- Dose-Response Curves : Perform multi-concentration assays to distinguish true activity from cytotoxicity artifacts .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Models binding to Staphylococcus aureus FabI enzyme (PDB: 3GR6) with oxime forming hydrogen bonds to NAD cofactor.
- MD Simulations : Assess stability of quinoline-carbaldehyde interactions in human CAR (Constitutive Androstane Receptor) ligand-binding domains over 100 ns trajectories .
Q. What strategies address solubility challenges in in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
